Riboflavin sodium phosphate

Catalog No.
S541391
CAS No.
130-40-5
M.F
C17H21N4NaO9P
M. Wt
479.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Riboflavin sodium phosphate

CAS Number

130-40-5

Product Name

Riboflavin sodium phosphate

IUPAC Name

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Molecular Formula

C17H21N4NaO9P

Molecular Weight

479.3 g/mol

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1

InChI Key

WXEASYCOEACRIK-BMZHGHOISA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

5'-Monophosphate, Riboflavin, 5'-Phosphate, Riboflavin, Flavin Mononucleotide, Flavin Mononucleotide Disodium Salt, Flavin Mononucleotide Monosodium Salt, Flavin Mononucleotide Monosodium Salt, Dihydrate, Flavin Mononucleotide Sodium Salt, FMN, Mononucleotide, Flavin, Mononucleotide, Riboflavin, Phosphate, Sodium Riboflavin, Riboflavin 5' Monophosphate, Riboflavin 5' Phosphate, Riboflavin 5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Mononucleotide, Riboflavin Phosphate, Sodium, Sodium Riboflavin Phosphate

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na]

Description

The exact mass of the compound Riboflavin sodium phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of ribitol phosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cellular Function Studies

  • Mitochondrial Function

    Riboflavin sodium phosphate is a precursor to flavin adenine dinucleotide (FAD), another essential vitamin derivative. Both FMN and FAD act as cofactors in numerous enzymatic reactions within the mitochondria, the cell's powerhouses. Scientists use riboflavin sodium phosphate to study mitochondrial function and dysfunction in various diseases.

  • Cellular Redox Reactions

    FMN plays a vital role in cellular redox reactions, the transfer of electrons between molecules. Researchers utilize riboflavin sodium phosphate to investigate these reactions and their impact on cellular health and disease development.

Nutritional Research

  • Vitamin B2 Deficiency

    Riboflavin sodium phosphate is used in studies to understand vitamin B2 deficiency and its effects on the body. Researchers can investigate the impact of B2 deficiency on various physiological processes by manipulating riboflavin sodium phosphate levels in cell cultures or animal models.

  • Nutrient Interactions

    Scientific research explores how riboflavin sodium phosphate interacts with other nutrients. Studies can examine how B2 interacts with other vitamins or minerals, potentially influencing their absorption or effectiveness.

Other Research Applications

  • Drug Discovery

    The role of FMN in cellular processes makes it a potential target for drug development. Researchers can utilize riboflavin sodium phosphate to study how drugs might interact with FMN-dependent enzymes, potentially leading to novel therapeutic strategies.

  • Genetically Modified Organisms

    Riboflavin sodium phosphate can be used in research involving genetically modified organisms. Scientists can introduce genes related to FMN production or function into organisms to study their impact on specific biological processes.

Riboflavin sodium phosphate is the sodium salt of riboflavin 5'-phosphate, a water-soluble derivative of riboflavin, also known as vitamin B2. This compound plays a crucial role in human nutrition and is essential for various biological processes. Riboflavin sodium phosphate is involved in the formation of two major coenzymes: flavin mononucleotide and flavin adenine dinucleotide, which are vital for energy metabolism, cellular respiration, and the metabolism of carbohydrates, proteins, and fats . It is commonly used as a dietary supplement and is found in various food products, energy drinks, and vitamin formulations.

Riboflavin sodium phosphate, once converted to FMN and FAD, acts as a coenzyme in numerous enzymatic reactions. These coenzymes undergo reversible redox reactions, accepting and transferring electrons within metabolic pathways [].

Examples:

  • Energy Production: FMN and FAD participate in the electron transport chain, a vital step in cellular respiration for ATP generation [].
  • Macronutrient Metabolism: They are involved in the breakdown of carbohydrates, fats, and proteins for energy utilization [].

Riboflavin sodium phosphate is generally considered safe for human consumption at recommended dietary intake levels of vitamin B2 (riboflavin) []. However, excessive intake may cause diarrhea or yellow urine discoloration, which are typically transient [].

As a coenzyme. It undergoes redox reactions that involve the transfer of electrons, which are crucial for the activity of numerous flavoenzymes in organisms. These enzymes are responsible for one- or two-electron transfers, utilizing the ability of flavins to alternate between oxidized and reduced states . In addition to its role in redox reactions, riboflavin sodium phosphate can be converted into its phosphorylated forms through phosphorylation reactions involving agents like phosphorus oxychloride .

Riboflavin sodium phosphate exhibits significant biological activity due to its role as a coenzyme. It is involved in:

  • Energy Metabolism: Essential for the metabolism of macronutrients.
  • Antioxidant Defense: Supports the activity of glutathione reductase, which is critical for maintaining cellular antioxidant levels.
  • Micronutrient Metabolism: Plays a role in converting other vitamins such as niacin and vitamin B6 into their active forms .

Deficiency in riboflavin can lead to conditions such as ariboflavinosis, characterized by symptoms like sore throat, redness and swelling of the lining of the mouth and throat, cracks on the outsides of the lips (cheilosis), and inflammation and redness of the tongue (magenta tongue) .

The synthesis of riboflavin sodium phosphate involves several steps:

  • Phosphorylation: Riboflavin is reacted with phosphorus oxychloride under controlled conditions to form riboflavin 5'-phosphate.
  • Neutralization: The resulting riboflavin phosphate is then treated with sodium hydroxide to yield riboflavin sodium phosphate.
  • Crystallization: The product is filtered and crystallized to obtain pure riboflavin sodium phosphate crystals .

This method has been optimized to improve yield and reduce reaction time while ensuring stability and uniform particle size.

Riboflavin sodium phosphate has diverse applications:

  • Nutritional Supplements: Used as an additive in dietary supplements to prevent vitamin B2 deficiency.
  • Pharmaceuticals: Employed in medicinal formulations for its role in metabolic processes.
  • Food Industry: Added to food products for nutritional enhancement.
  • Analytical Chemistry: Serves as a reference standard in liquid chromatography for analyzing pharmaceutical formulations .

Research indicates that riboflavin sodium phosphate may have protective effects against certain conditions. For instance, clinical studies have shown its potential in preventing radiotherapy-related esophagitis in cancer patients. In one study, patients treated with riboflavin sodium phosphate experienced significantly lower rates of severe esophagitis compared to those who received standard treatment alone . This suggests that riboflavin sodium phosphate may enhance tissue resilience during oxidative stress.

Riboflavin sodium phosphate shares similarities with other compounds derived from riboflavin but has unique properties that distinguish it:

Compound NameStructure TypeUnique Features
RiboflavinVitamin B2Precursor to riboflavin sodium phosphate
Flavin MononucleotideCoenzymeActive form involved in enzymatic reactions
Riboflavin 5'-phosphatePhosphate derivativeDirectly involved in energy metabolism
Riboflavin 5'-phosphate sodium salt dihydrateHydrated formDifferent hydration state affecting solubility

Riboflavin sodium phosphate stands out due to its enhanced stability and solubility compared to other forms of riboflavin phosphates, making it particularly suitable for pharmaceutical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA]

XLogP3

-2.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

479.09438454 g/mol

Monoisotopic Mass

479.09438454 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

20RD1DZH99
957E53WV42

Related CAS

22251-85-0

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 64 of 66 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Riboflavin 5'-Phosphate Sodium is the phosphate sodium salt form of riboflavin, a water-soluble and essential micronutrient that is the principal growth-promoting factor in naturally occurring vitamin B complexes. Riboflavin phosphate sodium is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for energy production by aiding in the metabolism of fats, carbohydrates and proteins and are required for red blood cell formation and respiration, antibody production and for regulating human growth and reproduction. Riboflavin phosphate sodium is essential for healthy skin, nails and hair growth.

MeSH Pharmacological Classification

Vitamin B Complex

Other CAS

22251-85-0
130-40-5

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Skin conditioning

General Manufacturing Information

Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Shen K, Huang XE. Clinical investigation in effect of riboflavin sodium phosphate on prevention and treatment for patients with radiotherapy related esophagitis. Asian Pac J Cancer Prev. 2015;16(4):1525-7. PubMed PMID: 25743825.
2: Genina N, Fors D, Vakili H, Ihalainen P, Pohjala L, Ehlers H, Kassamakov I, Haeggström E, Vuorela P, Peltonen J, Sandler N. Tailoring controlled-release oral dosage forms by combining inkjet and flexographic printing techniques. Eur J Pharm Sci. 2012 Oct 9;47(3):615-23. doi: 10.1016/j.ejps.2012.07.020. Epub 2012 Aug 9. PubMed PMID: 22902482.
3: Kanellopoulos AJ, Binder PS. Management of corneal ectasia after LASIK with combined, same-day, topography-guided partial transepithelial PRK and collagen cross-linking: the athens protocol. J Refract Surg. 2011 May;27(5):323-31. doi: 10.3928/1081597X-20101105-01. Epub 2010 Nov 5. PubMed PMID: 21117539.
4: Genina N, Räikkönen H, Antikainen O, Heinämäki J, Yliruusi J. Ultrasound-assisted powder-coating technique to improve content uniformity of low-dose solid dosage forms. AAPS PharmSciTech. 2010 Sep;11(3):1320-7. doi: 10.1208/s12249-010-9514-9. Epub 2010 Aug 21. PubMed PMID: 20730575; PubMed Central PMCID: PMC2974109.
5: Zhang AY, Fan TY. [Optimization of riboflavin sodium phosphate loading to calcium alginate floating microspheres by response surface methodology]. Beijing Da Xue Xue Bao Yi Xue Ban. 2009 Dec 18;41(6):682-6. Chinese. PubMed PMID: 20019781.
6: Poelvoorde N, Verstraelen H, Verhelst R, Saerens B, De Backer E, dos Santos Santiago GL, Vervaet C, Vaneechoutte M, De Boeck F, Van Bortel L, Temmerman M, Remon JP. In vivo evaluation of the vaginal distribution and retention of a multi-particulate pellet formulation. Eur J Pharm Biopharm. 2009 Oct;73(2):280-4. doi: 10.1016/j.ejpb.2009.06.005. Epub 2009 Jun 12. PubMed PMID: 19524668.
7: Pajander J, Soikkeli AM, Korhonen O, Forbes RT, Ketolainen J. Drug release phenomena within a hydrophobic starch acetate matrix: FTIR mapping of tablets after in vitro dissolution testing. J Pharm Sci. 2008 Aug;97(8):3367-78. PubMed PMID: 18085712.
8: Cosijns A, Vervaet C, Luyten J, Mullens S, Siepmann F, Van Hoorebeke L, Masschaele B, Cnudde V, Remon JP. Porous hydroxyapatite tablets as carriers for low-dosed drugs. Eur J Pharm Biopharm. 2007 Sep;67(2):498-506. Epub 2007 Feb 28. PubMed PMID: 17407810.
9: Yamato S, Kawakami N, Shimada K, Ono M, Idei N, Itoh Y, Tachikawa E. Sweet potato acid phosphatase immobilized on glutaraldehyde-activated aminopropyl controlled-pore glass: activation, repeated use and enzyme fatigue. Biol Pharm Bull. 2004 Feb;27(2):210-5. PubMed PMID: 14758035.
10: Guo HX, Heinämäki J, Yliruusi J. Diffusion of a freely water-soluble drug in aqueous enteric-coated pellets. AAPS PharmSciTech. 2002;3(2):E16. PubMed PMID: 12916953; PubMed Central PMCID: PMC2750318.
11: Okamoto H, Nakajima T, Ito Y. Simultaneous determination of ingredients in a vitamin-enriched drink by micellar electrokinetic chromatography. J Pharm Biomed Anal. 2002 Oct 15;30(3):815-22. PubMed PMID: 12367707.
12: Guo HX, Heinämäki J, Yliruusi J. Amylopectin as a subcoating material improves the acidic resistance of enteric-coated pellets containing a freely soluble drug. Int J Pharm. 2002 Mar 20;235(1-2):79-86. PubMed PMID: 11879742.
13: Guo HX, Heinämäki J, Yliruusi J. Characterization of particle deformation during compression measured by confocal laser scanning microscopy. Int J Pharm. 1999 Sep 20;186(2):99-108. PubMed PMID: 10486427.
14: Maeda Y, Yamamoto M, Owada K, Sato S, Masui T, Nakazawa H. Simultaneous liquid chromatographic determination of water-soluble vitamins, caffeine, and preservative in oral liquid tonics. J Assoc Off Anal Chem. 1989 Mar-Apr;72(2):244-7. PubMed PMID: 2708272.

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